molecular formula C11H21NO B14598943 10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol CAS No. 61244-54-0

10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol

Cat. No.: B14598943
CAS No.: 61244-54-0
M. Wt: 183.29 g/mol
InChI Key: VAPZAXIJQFSTAP-UHFFFAOYSA-N
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Description

10-(Aminomethyl)bicyclo[431]decan-10-ol is a bicyclic compound characterized by a unique structure that includes a bicyclo[431]decane framework with an aminomethyl group and a hydroxyl group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol typically involves the formation of the bicyclic framework followed by the introduction of the aminomethyl and hydroxyl groups. One common approach is the Diels-Alder reaction, which forms the bicyclic structure. Subsequent functionalization steps introduce the aminomethyl and hydroxyl groups under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and amination are employed to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the bicyclic framework or the functional groups.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as halides or amines are used in the presence of suitable solvents and catalysts.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced bicyclic compounds.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The bicyclic framework provides structural stability and rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Bicyclo[4.2.2]decane: Differentiated by the presence of two 2-carbon bridges.

    Bicyclo[5.2.1]decan-10-ol, 10-(aminomethyl)-: Contains a different bicyclic framework with distinct chemical properties.

Uniqueness: 10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol is unique due to its specific bicyclic structure and the presence of both aminomethyl and hydroxyl groups on the same carbon atom. This combination of features imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

61244-54-0

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

10-(aminomethyl)bicyclo[4.3.1]decan-10-ol

InChI

InChI=1S/C11H21NO/c12-8-11(13)9-4-1-2-5-10(11)7-3-6-9/h9-10,13H,1-8,12H2

InChI Key

VAPZAXIJQFSTAP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CCCC(C1)C2(CN)O

Origin of Product

United States

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